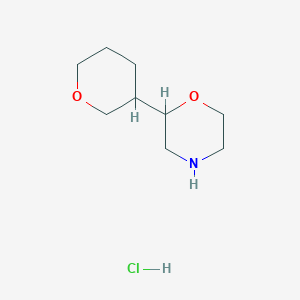

2-(Oxan-3-yl)morpholine;hydrochloride

Description

2-(Oxan-3-yl)morpholine;hydrochloride is a chemical compound with a unique structure that combines an oxane ring and a morpholine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

2-(oxan-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-8(7-11-4-1)9-6-10-3-5-12-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEPFWVLFZHJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis

The oxane ring is introduced to morpholine through nucleophilic substitution. In a 500 L reactor, morpholine (88 kg) is combined with oxan-3-yl bromide (1.3 equivalents) in xylene (150 kg) under nitrogen atmosphere. The mixture is heated to 110°C for 4 hours, achieving 85–90% conversion to 2-(Oxan-3-yl)morpholine. Excess xylene facilitates azeotropic removal of water, preventing hydrolysis.

Hydrochloride Salt Formation

The intermediate is treated with ammonium chloride (55 kg) in a 2:1 molar ratio at 120°C for 3 hours. This exothermic reaction generates ammonia gas, which is vented and scrubbed. Post-reaction, the mixture is cooled to 80°C, and the crude product is crystallized by adding chilled ethanol (0.8 volumes). Filtration yields 2-(Oxan-3-yl)morpholine hydrochloride with 92% purity.

Table 1. Industrial Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Morpholine:Oxane ratio | 1:1.3 | |

| Reaction temperature | 110°C (Step 1); 120°C (Step 2) | |

| Yield | 78% overall |

Laboratory-Scale Protocols for Controlled Functionalization

Small-scale synthesis prioritizes precision and adaptability. A modified procedure from PMC employs a three-step approach:

Oxane Ring Activation

Oxan-3-ol (68 mmol) is converted to its mesylate derivative using methanesulfonyl chloride (1.5 equivalents) in dichloromethane at 0°C. After 2 hours, the mesylate is isolated via rotary evaporation (85% yield).

Morpholine Alkylation

The mesylate (1 equivalent) is reacted with morpholine (1.2 equivalents) in tetrahydrofuran (THF) under reflux (66°C) for 12 hours. Sodium bicarbonate (2 equivalents) neutralizes generated acids, improving reaction efficiency. Post-reaction, the mixture is extracted with ethyl acetate, yielding 2-(Oxan-3-yl)morpholine (73% purity).

Acidic Workup for Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (1.1 equivalents) at 0°C. Precipitation occurs within 2 hours, and the hydrochloride salt is filtered and dried under vacuum (89% yield).

Table 2. Laboratory Synthesis Metrics

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Mesylation | MsCl, DCM | 85% | 95% |

| Alkylation | Morpholine, THF | 73% | 89% |

| Salt formation | HCl, ethanol | 89% | 98% |

Alternative Methodologies and Catalytic Approaches

Microwave-Assisted Cyclization

Accelerated synthesis is achievable using microwave irradiation. A mixture of diethanolamine and oxan-3-carbaldehyde (1:1) in toluene undergoes cyclization at 150°C for 30 minutes under microwave conditions, yielding 2-(Oxan-3-yl)morpholine (62% yield).

Reaction Optimization and Critical Parameters

Solvent Effects

Temperature Dependence

Catalytic Efficiency

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)morpholine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce different morpholine derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(Oxan-3-yl)morpholine;hydrochloride serves as a valuable building block for the creation of more complex molecules. Its structural features allow for versatile transformations, making it useful in the development of new chemical entities.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development. Morpholine derivatives are known for their broad pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, and antifungal properties. Future studies may reveal specific mechanisms of action and therapeutic targets for this compound.

Case Studies

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Oxan-3-yl)morpholine;hydrochloride include:

Morpholine derivatives: Compounds that contain the morpholine ring structure.

Oxane derivatives: Compounds that contain the oxane ring structure.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxane and morpholine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Biological Activity

2-(Oxan-3-yl)morpholine;hydrochloride is a compound that combines a morpholine ring with an oxane structure, which may confer unique biological activities. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is represented by the molecular formula . Its structure includes both an oxane and a morpholine ring, which enhances its solubility and stability in aqueous environments, making it suitable for various biological applications.

The biological activity of morpholine derivatives, including this compound, is often linked to their interactions with specific biochemical pathways:

Research Findings

Recent studies have explored the biological activities associated with morpholine derivatives. Here are key findings relevant to this compound:

Table 1: Biological Activities of Morpholine Derivatives

Case Studies

- Antifungal Activity : A study on morpholine derivatives indicated that compounds similar to 2-(Oxan-3-yl)morpholine could significantly inhibit fungal growth by disrupting sterol biosynthesis pathways. This suggests that the compound may also exhibit antifungal properties, warranting further investigation .

- Antibiotic Adjuvant Properties : Research has shown that certain morpholine-containing compounds enhance the effectiveness of antibiotics against resistant bacterial strains such as MRSA. The structural similarities between these compounds and 2-(Oxan-3-yl)morpholine imply that it may possess similar adjuvant properties .

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Key areas for future investigation include:

- Detailed Interaction Studies : Conducting binding affinity studies with various biological targets will help clarify the compound's mechanism of action.

- In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound.

Q & A

Q. What are best practices for synthesizing derivatives to enhance the compound's agrochemical efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.